molecular formula C5H2BrIOS B2995210 5-Bromo-2-iodothiophene-3-carbaldehyde CAS No. 1049800-81-8

5-Bromo-2-iodothiophene-3-carbaldehyde

Cat. No.: B2995210
CAS No.: 1049800-81-8
M. Wt: 316.94
InChI Key: NBCHYEWOCDYDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-iodothiophene-3-carbaldehyde is an organohalide compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its dual halogenation at the 5 and 2 positions with bromine and iodine, respectively, and an aldehyde functional group at the 3 position. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-iodothiophene-3-carbaldehyde are currently unknown . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodothiophene-3-carbaldehyde typically involves halogenation reactions starting from thiophene derivatives. One common method includes the bromination of 2-iodothiophene-3-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the 5 position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized halogenation processes with efficient purification steps to ensure high yield and purity. Techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: 5-Bromo-2-iodothiophene-3-carboxylic acid.

    Reduction Products: 5-Bromo-2-iodothiophene-3-methanol.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromo-2-iodothiophene-3-carbaldehyde is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-iodothiophene-3-carbaldehyde
  • 5-Bromo-2-chlorothiophene-3-carbaldehyde
  • 5-Iodo-2-bromothiophene-3-carbaldehyde

Uniqueness

5-Bromo-2-iodothiophene-3-carbaldehyde is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. The presence of both bromine and iodine allows for selective functionalization and diverse synthetic applications .

Properties

IUPAC Name

5-bromo-2-iodothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIOS/c6-4-1-3(2-8)5(7)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHYEWOCDYDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C=O)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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